Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-, is a complex organic compound classified as an aromatic carboxylic acid. This compound features a benzoic acid moiety connected to a naphthalene derivative through an amino group. Its unique structure includes a chlorine atom and two keto groups, which contribute to its versatility in various chemical reactions and applications. The compound is identified by the CAS number 64505-76-6 and has the molecular formula C₁₇H₁₀ClNO₄ with a molecular weight of 327.7 g/mol .
The synthesis of benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. A common method includes:
Industrial production may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and minimal by-products, followed by purification steps such as recrystallization or chromatography .
Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has a complex structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 64505-76-6 |
| Molecular Formula | C₁₇H₁₀ClNO₄ |
| Molecular Weight | 327.7 g/mol |
| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
| InChI | InChI=1S/C17H10ClNO4/c18-13... |
| InChI Key | NSYKJANZYWVKGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)O |
Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- can undergo several chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance:
The mechanism by which benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- exerts its effects involves interactions with specific molecular targets and pathways. The structural features allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The presence of the chlorine atom and keto groups may enhance its binding affinity and specificity towards these targets .
Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- exhibits various physical properties:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | Data not specified |
| Solubility in Water | Limited solubility |
The compound's chemical properties include its reactivity in oxidation-reduction reactions and nucleophilic substitutions as previously discussed.
Benzoic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has diverse applications in scientific research:
This compound represents a significant area of interest in both academic and industrial research due to its unique structure and potential applications across various fields.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6